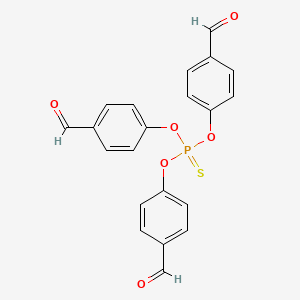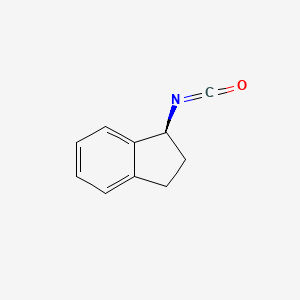
Formazan
Descripción general
Descripción
Formazan compounds are a class of nitrogen-rich and highly colored compounds characterized by the general formula [R-N=N-C(R’)=N-NH-R"]. This compound dyes are artificial chromogenic products obtained by the reduction of tetrazolium salts by dehydrogenases and reductases . These compounds exhibit a variety of colors, ranging from dark blue to deep red to orange, depending on the original tetrazolium salt used as the substrate for the reaction .
Métodos De Preparación
Formazans can be synthesized through various methods. One of the most common procedures involves the reaction of diazonium compounds with aldehyde hydrazones . Hydrazones, which are electron-rich compounds, react with diazonium salts either at a nitrogen or a carbon atom to produce formazans . Another method involves the reaction of active methylene compounds with diazonium salts . Additionally, formazans can be produced by the oxidation of the corresponding hydrazidines, usually prepared via the reaction of hydrazonyl halides with the appropriate hydrazine derivatives .
Análisis De Reacciones Químicas
Formazans undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include mercuric oxide, nitric acid, isoamyl nitrite, N-bromo succinimide, potassium permanganate, lead tetra-acetate, and t-butyl hypochlorite . The major products formed from these reactions are tetrazolium salts and tetrazolyl radicals . Formazans can also form highly colored complexes (chelates) with transition metal ions such as copper, cobalt, nickel, and zinc .
Aplicaciones Científicas De Investigación
Formazans have a wide range of scientific research applications. They are widely used as dyes, especially in cell biology, where they are most often used to quantitatively assess cell viability . Their intense color and redox chemistry make them valuable tools in various assays, including the MTT assay, which is commonly used for assessing cell viability and proliferation . Formazans are also used in the development of luminescent and semiconducting molecular and polymeric materials . Additionally, formazanate ligands have shown potential in catalysis due to their redox activity and coordinative flexibility .
Mecanismo De Acción
The mechanism of action of formazans involves their ability to undergo redox reactions. Formazanate ligands benefit from tunable properties via structural variation, rich optoelectronic properties owing to their highly delocalized π-systems, low-lying frontier orbitals that stabilize otherwise highly reactive species such as radicals, and redox activity and coordinative flexibility . These properties allow formazans to interact with various molecular targets and pathways, making them valuable tools in scientific research and industrial applications .
Comparación Con Compuestos Similares
Formazans are structurally similar to azo dyes, which also contain the -N=N- group . formazans are unique due to their nitrogen-rich backbone and high tautomeric and conformational flexibility . Similar compounds include tetrazolium salts, which are the precursors to formazans, and hydrazones, which are intermediates in the synthesis of formazans . Formazanate ligands, the deprotonated form of formazans, have received relatively little attention compared to other well-known ligand classes such as β-diketiminates .
Propiedades
IUPAC Name |
N'-amino-N-iminomethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N4/c2-4-1-5-3/h1-2H,3H2/b4-2?,5-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGAPWLDMVPYIA-HIDZBRGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/N)\N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-65-4 | |
| Record name | Formazan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)




